Cas no 13137-52-5 (D-Arabinose,5-(dihydrogen phosphate))

13137-52-5 structure
Nome del prodotto:D-Arabinose,5-(dihydrogen phosphate)
D-Arabinose,5-(dihydrogen phosphate) Proprietà chimiche e fisiche
Nomi e identificatori
-
- D-Arabinose,5-(dihydrogen phosphate)
- D-ARABINOSE-5-PHOSPHATE
- (-)-(3aR,4R
- (3aR,6R,6aR)-2,2-dimethyl-6-hydroxymethyltetrahydro-2H-furo[3,4-d]-1,3-dioxol-4-ol
- 2,3-O-isopropylidine-D-ribose
- 2-O,3-O-(1-Methylethylidene)-D-ribofuranose
- 2-O,3-O-Isopropylidene-D-ribo-pentofuranose
- D-ribofuranose 2,3-acetonide
- D-riboose 5-phosphate
- D-ribose 5'-monophosphate
- D-ribose 5'-phosphate
- D-ribose 5-phosphate
- Ribose phosphate
- S,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol
- D-arabinose-5-P
- arabinose 5-phosphate
- aldehydo-D-arabinose 5-phosphate
- 5-O-phosphono-D-arabinose
- DTXSID90927171
- D-arabinose, 5-(dihydrogen phosphate)
- CHEBI:16241
- {[(2R,3R,4S)-2,3,4-trihydroxy-5-oxopentyl]oxy}phosphonic acid
- [(2R,3R,4S)-2,3,4-trihydroxy-5-oxopentyl] dihydrogen phosphate
- SCHEMBL939515
- 1uj6
- D-A-5-P
- CHEMBL1162524
- D-arabinose 5-(dihydrogen phosphate)
- arabinose-5P
- D-arabinose 5-phosphate
- A5P
- PD193841
- Q27101812
- arabinose-5-P
- C01112
- 13137-52-5
-
- Inchi: InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h1,3-5,7-9H,2H2,(H2,10,11,12)/p-2/t3-,4-,5+/m1/s1
- Chiave InChI: PPQRONHOSHZGFQ-WDCZJNDASA-L
- Sorrisi: O=C[C@H]([C@@H]([C@@H](COP([O-])(=O)[O-])O)O)O
Proprietà calcolate
- Massa esatta: 230.019
- Massa monoisotopica: 230.019
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 14
- Conta legami ruotabili: 6
- Complessità: 224
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: _3.4
- Superficie polare topologica: 145A^2
Proprietà sperimentali
- Densità: 1.803
- Punto di ebollizione: 559.1°Cat760mmHg
- Punto di infiammabilità: 291.9°C
- Indice di rifrazione: 1.565
- PSA: 146.49000
- LogP: -2.46530
D-Arabinose,5-(dihydrogen phosphate) Letteratura correlata
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
13137-52-5 (D-Arabinose,5-(dihydrogen phosphate)) Prodotti correlati
- 6665-00-5(D-Galactose,6-(dihydrogen phosphate))
- 1228778-17-3(5-Iodo-2-methyl-N,N-dimethylbenzamide)
- 2202322-05-0(N-[2-[Hexahydro-2-[4-(trifluoromethyl)phenyl]-1H-azepin-1-yl]-2-oxoethyl]-N-methyl-2-propenamide)
- 90259-27-1(2-Fluoro-6-methylbenzoic acid)
- 2090978-67-7(Cyclohexanol, 1-[[4-(1-methylethyl)-2-thiazolyl]methyl]-)
- 2229107-04-2(3-{4-(trifluoromethyl)sulfanylphenyl}-1,2-oxazol-5-amine)
- 2680871-87-6(benzyl N-1-(cyanomethyl)-2,3-dihydro-1H-indol-6-ylcarbamate)
- 1637533-84-6(tert-Butyl 2-(8-bromo-7-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate)
- 1197521-58-6(2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide)
- 1807198-15-7(Ethyl 5-cyano-2-difluoromethyl-3-(trifluoromethylthio)benzoate)
Fornitori consigliati
pengshengyue
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
